molecular formula C16H25NO4 B5981074 N,N-diisopropyl-3,4,5-trimethoxybenzamide CAS No. 63886-93-1

N,N-diisopropyl-3,4,5-trimethoxybenzamide

Cat. No.: B5981074
CAS No.: 63886-93-1
M. Wt: 295.37 g/mol
InChI Key: OETBURNRZVFMMY-UHFFFAOYSA-N
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Description

N,N-diisopropyl-3,4,5-trimethoxybenzamide is a chemical compound with the molecular formula C16H25NO4 and a molecular weight of 295.37 g/mol It is characterized by the presence of three methoxy groups attached to a benzene ring and two isopropyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisopropyl-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with diisopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N,N-diisopropyl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diisopropyl-3,4,5-trimethoxybenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-diisopropyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diisopropyl-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of two isopropyl groups on the amide nitrogen. This structural arrangement imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3,4,5-trimethoxy-N,N-di(propan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-10(2)17(11(3)4)16(18)12-8-13(19-5)15(21-7)14(9-12)20-6/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETBURNRZVFMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213485
Record name Benzamide, N,N-diisopropyl-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63886-93-1
Record name Benzamide, N,N-diisopropyl-3,4,5-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063886931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N,N-diisopropyl-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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